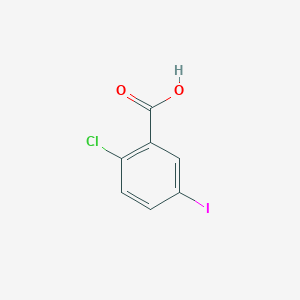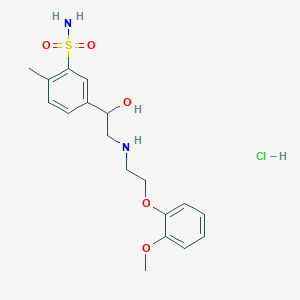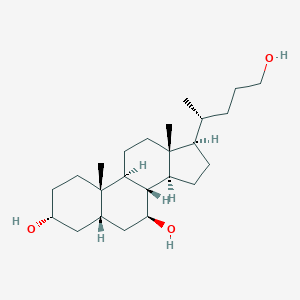
5β-胆烷-3α,7β,24-三醇
描述
5beta-Cholane-3alpha,7beta,24-triol is a chemical compound with the molecular formula C24H42O3. It is a derivative of cholic acid and is often referred to as a cholic acid impurity. This compound is known for its role in the preparation of ursodeoxycholic acid scaffolds, which are used to generate novel and selective steroidal ligands for various pharmacological targets .
科学研究应用
5beta-Cholane-3alpha,7beta,24-triol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.
Biology: Studied for its role in cellular signaling pathways and metabolic processes.
Medicine: Utilized in the development of drugs targeting liver diseases, such as steatohepatitis and type 2 diabetes.
Industry: Employed in the production of selective steroidal ligands for pharmacological research
作用机制
Target of Action
It is used in the preparation of ursodeoxycholic acid scaffold , which is known to target the G protein-coupled bile acid receptor 1 (GP-BAR1) . GP-BAR1 is a promising pharmacology target for the treatment of steatohepatitis, type 2 diabetes, and obesity .
Mode of Action
Based on its use in the preparation of ursodeoxycholic acid scaffold , it can be inferred that it may interact with GP-BAR1. The interaction with GP-BAR1 could lead to changes in the receptor’s activity, potentially influencing metabolic processes related to steatohepatitis, type 2 diabetes, and obesity .
Biochemical Pathways
Given its use in the preparation of ursodeoxycholic acid scaffold , it may be involved in the regulation of bile acid signaling pathways through its interaction with GP-BAR1 . These pathways could have downstream effects on lipid metabolism, glucose homeostasis, and energy expenditure .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dmso, ethanol, and methanol suggests that it may have good bioavailability.
Result of Action
Its use in the preparation of ursodeoxycholic acid scaffold suggests that it may contribute to the therapeutic effects of this compound, potentially including the regulation of lipid and glucose metabolism and the reduction of inflammation in the liver .
Action Environment
Its storage temperature under inert atmosphere suggests that it may be sensitive to oxygen and temperature changes.
生化分析
Biochemical Properties
It is known to be involved in various biochemical reactions . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Cholane-3alpha,7beta,24-triol typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry. For instance, the hydroxylation at the 7beta position can be achieved using selective oxidizing agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of 5beta-Cholane-3alpha,7beta,24-triol involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired compound from reaction mixtures .
化学反应分析
Types of Reactions
5beta-Cholane-3alpha,7beta,24-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups to create new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of 5beta-Cholane-3alpha,7beta,24-triol. These derivatives have different pharmacological properties and applications .
相似化合物的比较
Similar Compounds
5beta-Cholane-3alpha,6alpha,24-triol: Another hydroxylated derivative of cholic acid with different stereochemistry.
Ursodeoxycholic acid: A bile acid used in the treatment of liver diseases, structurally similar but with different hydroxylation patterns.
Uniqueness
5beta-Cholane-3alpha,7beta,24-triol is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with GP-BAR1 makes it a valuable compound for developing targeted therapies for metabolic disorders .
属性
IUPAC Name |
(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGALQDLKWWSXMK-ULQOMZCQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130593-75-8 | |
| Record name | (3alpha,5beta,7beta)-Cholane-3,7,24-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


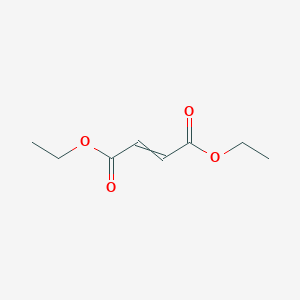
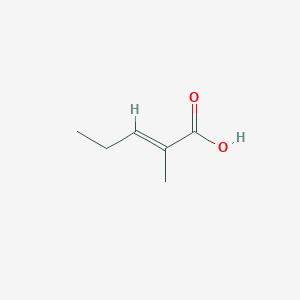
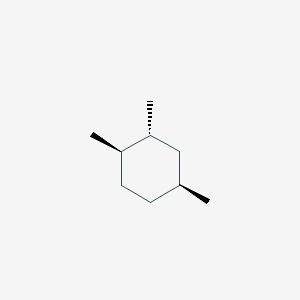
![4-Oxatricyclo[3.3.0.0(2,8)]oct-6-ene, 3-acetyl-3-methyl-](/img/structure/B49359.png)
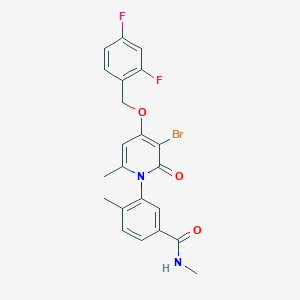
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)

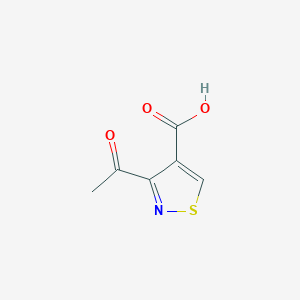
![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)
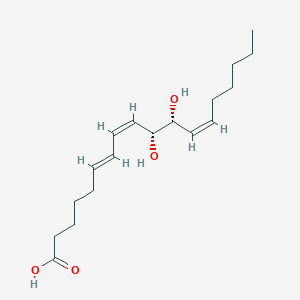
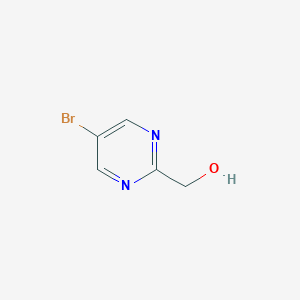
![Benz[a]anthracene-d12](/img/structure/B49388.png)
